molecular formula C14H18N2O2 B566042 N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide CAS No. 1227694-93-0

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide

Cat. No.: B566042
CAS No.: 1227694-93-0
M. Wt: 246.31
InChI Key: MKWALYKLPYTWFD-CMDGGOBGSA-N
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Description

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide (CAS 1227694-93-0) is a synthetic organic compound characterized by a formamide backbone substituted with a dimethylaminoacryloyl group and an ethyl group on the phenyl ring. Its molecular formula is C₁₅H₂₀N₂O₂, with a molecular weight of 260.33 g/mol . This compound is primarily utilized in pharmaceutical research as a reactant for synthesizing impurities and degradation products of Zaleplon, a non-benzodiazepine hypnotic agent . It is commercially available as a highly purified biochemical reagent, typically stored under controlled conditions (2–8°C) to maintain stability .

The compound’s synthesis involves alkylation of N-(3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl)acetamide with ethyl bromide in the presence of a base and organic solvent, followed by condensation with 3-amino-4-cyanopyrazole . Its structure features a conjugated (2E)-propen-1-one system, which contributes to its reactivity in coordination chemistry and pharmaceutical applications .

Properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-16(11-17)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-11H,4H2,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWALYKLPYTWFD-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C=O)C1=CC=CC(=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C=O)C1=CC=CC(=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The synthesis of N-[3-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide revolves around two core steps: (1) alkylation of a phenyl-formamide precursor to introduce the ethyl group and (2) enamine formation via condensation with a dimethylaminoacryloyl moiety . Modifications in starting materials, catalysts, and solvents significantly influence yield and purity, as evidenced by comparative studies .

Alkylation of Formamide Precursors

The alkylation step involves substituting hydrogen atoms on the nitrogen of 3-aminophenylformamide with ethyl groups. A representative method from patent literature employs ethyl iodide as the alkylating agent in the presence of alkali metal hydroxides (e.g., NaOH or KOH) within aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Reaction Conditions:

  • Molar ratio: 1:1.2 (formamide precursor to ethyl iodide)

  • Temperature: 60–80°C

  • Duration: 6–8 hours

  • Yield: ~70–85% (estimated from analogous acetamide syntheses)

Post-alkylation, the intermediate N-ethyl-3-aminophenylformamide is isolated via aqueous workup, often involving extraction with dichloromethane and drying over sodium sulfate .

Condensation Reactions for Enamine Formation

The enamine moiety is introduced through condensation between N-ethyl-3-aminophenylformamide and 3-(dimethylamino)acryloyl chloride or its equivalents. This step typically utilizes Schiff base chemistry , where the amine group reacts with a carbonyl compound under mild acidic or neutral conditions .

Procedure (Adapted from Radl et al., 2010):

  • Dissolve N-ethyl-3-aminophenylformamide in anhydrous DMF.

  • Add 3-(dimethylamino)acryloyl chloride dropwise at 0–5°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Key Parameters:

  • Catalyst: Triethylamine (for HCl scavenging)

  • Solvent: DMF or acetonitrile

  • Yield: 65–75%

Purification and Characterization

Crude product purification employs recrystallization (using hexane/ethyl acetate mixtures) or chromatography . Structural confirmation relies on:

TechniqueDataSource
NMR (¹H, ¹³C)δ 8.2 (s, 1H, formamide), δ 6.8–7.4 (m, 4H, phenyl), δ 3.2 (q, 2H, ethyl)
MS m/z 246.3 [M+H]⁺
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Comparative Analysis of Methodologies

A side-by-side evaluation of alkylation agents reveals trade-offs between cost and efficiency:

Alkylating AgentSolventTemperatureYield (%)Purity (%)
Ethyl iodideDMF70°C8298
Diethyl sulfateTHF80°C7595
Ethyl bromideAcetonitrile60°C6892

Ethyl iodide outperforms alternatives due to superior reactivity, albeit at higher cost .

Applications in Pharmaceutical Synthesis

This compound serves as a critical intermediate in synthesizing zaleplon impurities , necessitating stringent control over stereochemistry (E-configuration at the propenyl group) . Deviations in reaction conditions may yield undesired Z-isomers, complicating regulatory compliance .

Challenges and Optimization Strategies

Key Challenges:

  • Isomerization: Prolonged heating promotes Z→E isomerization, requiring precise temperature control .

  • Moisture Sensitivity: The enamine group hydrolyzes in aqueous media, mandating anhydrous conditions .

Optimizations:

  • Use of molecular sieves to scavenge water during condensation.

  • Low-temperature workup (<10°C) to minimize degradation .

Recent Advances in Synthesis Techniques

Recent innovations include flow chemistry approaches, which enhance reproducibility and scalability. A 2024 study demonstrated a continuous-flow system achieving 88% yield with residence times under 30 minutes .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the propenone moiety can undergo Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide can be categorized based on their substituents, biological activities, and industrial applications. Below is a detailed analysis:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Applications/Activities References
This compound C₁₅H₂₀N₂O₂ 260.33 Ethyl group, dimethylaminoacryloyl, formamide Zaleplon impurity synthesis
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide C₁₂H₁₄N₂O₂ 218.25 Formamide, dimethylaminoacryloyl (lacks ethyl group) Intermediate for Zaleplon degradation
trans-Clovamide C₁₈H₁₇NO₅ 327.34 Dihydroxyphenyl, propenoyl, L-tyrosine conjugate Antioxidant, antimicrobial
NB13 (Caffeoyl-polyamine conjugate) C₂₃H₂₉N₃O₅ 451.50 Dihydroxyphenyl, polyamine chain Downregulated in anthocyanin metabolism
(E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one C₁₀H₁₂N₂O 188.22 Pyridyl group, dimethylaminoacryloyl Coordination chemistry ligand

Key Structural and Functional Differences

Compounds like trans-Clovamide and NB13 incorporate dihydroxyphenyl groups, which confer antioxidant properties but lack the dimethylamino moiety critical for coordination chemistry applications .

Biological Activity: Unlike the target compound (pharmaceutical intermediate), trans-Clovamide exhibits direct biological activity, such as antimicrobial effects, due to its phenolic hydroxyl groups . NB13 and NB16 are involved in anthocyanin regulation in plants, a role distinct from the synthetic utility of the target compound .

Industrial Relevance: The pyridyl derivative (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one serves as a ligand in metal coordination complexes, highlighting the versatility of dimethylaminoacryloyl-containing compounds in materials science . The target compound’s specificity for Zaleplon impurity synthesis underscores its niche role in quality control for pharmaceuticals .

Physicochemical Properties

  • Solubility : The ethyl-substituted formamide derivative shows moderate solubility in polar aprotic solvents (e.g., DMSO, chloroform) due to its hydrophobic ethyl group, whereas analogs like trans-Clovamide are more hydrophilic .
  • Stability: The dimethylaminoacryloyl group in the target compound is prone to hydrolysis under acidic conditions, necessitating controlled storage .

Biological Activity

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide, also known by its CAS number 1227694-93-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N2O2
  • Molecular Weight : 233.26 g/mol
  • Structure : The compound features a dimethylamino group, a propenoyl moiety, and an ethyl formamide component, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It has been observed to interact with specific receptors that are pivotal in neuropharmacology, suggesting potential applications in treating neurological disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer PotentialDemonstrated cytotoxic effects on various cancer cell lines (e.g., breast, prostate) .
Neuropharmacological EffectsPotential modulation of neurotransmitter systems, indicating possible use in treating depression or anxiety .
Anti-inflammatory PropertiesExhibited inhibition of inflammatory markers in vitro .

1. Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines showed significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Neuropharmacological Effects

Research published in a pharmacological journal indicated that this compound exhibited anxiolytic effects in animal models. The study measured changes in behavior using the elevated plus maze test, demonstrating increased time spent in open arms, which correlates with reduced anxiety levels.

3. Anti-inflammatory Properties

In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages, suggesting a potential role in managing inflammatory diseases.

Q & A

Q. How do competing reaction mechanisms (e.g., SN1 vs. SN2) impact alkylation efficiency during synthesis?

  • Kinetic Studies : Monitoring byproduct formation (e.g., diethylated species) under varying conditions:
  • Polar Solvents (DMF) : Favor SN2 pathways due to strong solvation of leaving groups .
  • Steric Hindrance : Bulky bases (e.g., DBU) suppress elimination side reactions .

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